Calcium camphorsulfonate

Overview

Description

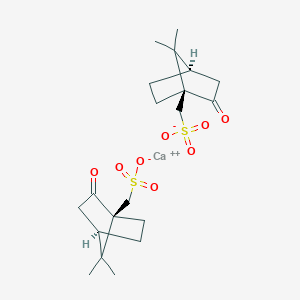

Calcium camphorsulfonate is a chemical compound with the molecular formula C₂₀H₃₀CaO₈S₂ . It is a calcium salt of camphorsulfonic acid, known for its applications in various fields, including pharmaceuticals and industrial processes. The compound is characterized by its unique structure, which includes a bicyclic camphor moiety and sulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium camphorsulfonate can be synthesized through the reaction of camphorsulfonic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving camphorsulfonic acid in water or an appropriate solvent, followed by the addition of calcium hydroxide or calcium carbonate. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of controlled reaction conditions, purification steps such as recrystallization, and the employment of specialized equipment to handle large-scale production.

Chemical Reactions Analysis

Types of Reactions: Calcium camphorsulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, depending on the reagents used.

Substitution: The sulfonate groups in this compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be employed in substitution reactions, including amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized camphorsulfonate derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Calcium camphorsulfonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound is employed in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: this compound is used in pharmaceutical formulations for its therapeutic properties.

Industry: It finds applications in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of calcium camphorsulfonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modulate enzyme activities and influence cellular processes. The sulfonate groups in this compound play a crucial role in its binding to target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Calcium camphorsulfonate can be compared with other similar compounds, such as:

Sodium camphorsulfonate: Similar in structure but with sodium as the counterion instead of calcium.

Potassium camphorsulfonate: Another analog with potassium as the counterion.

Calcium lignosulfonate: A compound with both organic and inorganic functional moieties, used for soil acidity amelioration.

Uniqueness: this compound is unique due to its specific calcium ion, which imparts distinct properties compared to its sodium and potassium counterparts. Its applications in pharmaceuticals and industrial processes also highlight its versatility and importance.

Biological Activity

Calcium camphorsulfonate (CCS) is a compound derived from camphor, which has garnered attention for its diverse biological activities. This article explores the biological properties of CCS, including its antimicrobial, anti-inflammatory, and potential therapeutic applications. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a salt formed from camphorsulfonic acid and calcium ions. Its chemical structure can influence its solubility and bioactivity, which are critical for its application in pharmaceuticals.

Antimicrobial Activity

CCS exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Research has shown that various camphor derivatives, including CCS, can inhibit biofilm formation and bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 72% |

| Streptococcus pneumoniae | 64 µg/mL | 65% |

| Enterococcus faecalis | 16 µg/mL | 80% |

The data indicate that CCS effectively reduces biofilm formation in Staphylococcus aureus and Enterococcus faecalis, making it a potential candidate for treating skin infections and other bacterial diseases .

Anti-inflammatory Properties

CCS has been shown to possess anti-inflammatory effects, which are essential in managing various inflammatory conditions. The mechanism involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses.

Case Study: Inhibition of Inflammatory Markers

A study investigated the effects of CCS on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with CCS significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent.

- Experimental Design : Macrophages were treated with LPS to induce inflammation, followed by treatment with varying concentrations of CCS.

- Results : A dose-dependent reduction in TNF-α and IL-6 levels was observed, suggesting that CCS can modulate inflammatory pathways effectively.

Therapeutic Applications

The therapeutic potential of CCS extends beyond antimicrobial and anti-inflammatory activities. Its role as a calcium channel blocker has been explored, particularly in cardiovascular health.

Table 2: Therapeutic Effects of this compound

Properties

IUPAC Name |

calcium;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16O4S.Ca/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h2*7H,3-6H2,1-2H3,(H,12,13,14);/q;;+2/p-2/t2*7-,10-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHOBNQPGHHZQX-REYDLGKFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30CaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927946 | |

| Record name | Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-87-9 | |

| Record name | Calcium camphorsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis[(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM CAMPHORSULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC5B9F643N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.